1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid
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Overview
Description
1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrrole and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid typically involves multi-step proceduresThe subsequent reaction between α,β-alkynyls and hydrazine monohydrate forms pyrazoles, which are then cyclized using gold catalysis and further cyclized by sodium hydride (NaH) to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the processes likely involve similar multi-step synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine: Another heterocyclic compound with a similar fused ring system.
3-bromo-7-methyl-1H,4H,5H,6H,7H,8H-pyrrolo[2,3-c]azepin-8-one: A related compound with a different substitution pattern.
Uniqueness
1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C7H9N3O2 |
---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C7H9N3O2/c1-10-5-3-8-6(7(11)12)4(5)2-9-10/h2,6,8H,3H2,1H3,(H,11,12) |
InChI Key |
UBQRSBSPIIBHAD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(NC2)C(=O)O |
Origin of Product |
United States |
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